molecular formula C11H15BF3NO5S B1422082 4-(N-(3-Methoxypropyl)sulfamoyl)-2-trifluoromethylphenylboronic acid CAS No. 1402238-35-0

4-(N-(3-Methoxypropyl)sulfamoyl)-2-trifluoromethylphenylboronic acid

Cat. No. B1422082
CAS RN: 1402238-35-0
M. Wt: 341.12 g/mol
InChI Key: XLTWJZSSXSRUIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is a boronic acid derivative. Boronic acids are compounds that contain a boron atom bonded to two hydrogen atoms and one oxygen atom . They are commonly used in organic chemistry and medicinal chemistry due to their ability to form stable covalent bonds with other atoms .


Molecular Structure Analysis

The molecular structure of boronic acids generally consists of a boron atom bonded to two hydrogen atoms and one oxygen atom . The specific structure of “4-(N-(3-Methoxypropyl)sulfamoyl)-2-trifluoromethylphenylboronic acid” would depend on the arrangement of these atoms and the additional functional groups present in the compound.


Chemical Reactions Analysis

Boronic acids are known for their versatility in chemical reactions. They are often used in Suzuki-Miyaura cross-coupling reactions, which are widely applied transition metal catalyzed carbon-carbon bond forming reactions .

Scientific Research Applications

Understanding Environmental Fate and Degradation

Research on similar perfluoroalkyl and polyfluoroalkyl substances (PFAS), which share structural characteristics with the given compound, focuses on their environmental fate, degradation mechanisms, and potential for bioaccumulation. A review by Liu and Avendaño (2013) emphasizes the microbial degradation of polyfluoroalkyl chemicals, suggesting pathways that could potentially apply to the degradation of 4-(N-(3-Methoxypropyl)sulfamoyl)-2-trifluoromethylphenylboronic acid in the environment. This study highlights the transformation of such chemicals into perfluoroalkyl acids (PFAAs), underlining the importance of understanding microbial degradation routes for assessing environmental risks and developing remediation strategies (Liu & Avendaño, 2013).

Bioaccumulation Concerns

Another aspect of scientific research pertains to the bioaccumulation of PFAS-like substances. Conder et al. (2008) critically review the bioaccumulation potential of perfluorinated acids, including PFCAs, drawing parallels that might extend to the compound . This review discusses the various factors influencing bioaccumulation and offers a comparative analysis with other persistent lipophilic compounds. The insights gained from this study are crucial for evaluating the environmental and health risks associated with the use of PFAS and related chemicals (Conder et al., 2008).

Treatment and Remediation Techniques

Addressing the removal of PFAS from water sources, Rayne and Forest (2009) review the current methods and challenges in treating water contaminated with perfluoroalkyl substances. This review could inform research into removing similar chemicals from the environment, emphasizing the effectiveness and limitations of current technologies like filtration and adsorption. Understanding these methods is essential for developing more efficient and sustainable remediation techniques for PFAS and related compounds (Rayne & Forest, 2009).

Mechanism of Action

The mechanism of action of boronic acids in chemical reactions often involves the formation of covalent bonds with other atoms. In Suzuki-Miyaura cross-coupling reactions, for example, the boronic acid acts as a nucleophile, transferring a group to a metal catalyst .

Future Directions

Boronic acids and their derivatives continue to be a topic of extensive research due to their wide range of applications in organic and medicinal chemistry . Future research will likely continue to explore new synthesis methods, applications, and derivatives of these versatile compounds .

properties

IUPAC Name

[4-(3-methoxypropylsulfamoyl)-2-(trifluoromethyl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15BF3NO5S/c1-21-6-2-5-16-22(19,20)8-3-4-10(12(17)18)9(7-8)11(13,14)15/h3-4,7,16-18H,2,5-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLTWJZSSXSRUIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=C(C=C1)S(=O)(=O)NCCCOC)C(F)(F)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BF3NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801133614
Record name Boronic acid, B-[4-[[(3-methoxypropyl)amino]sulfonyl]-2-(trifluoromethyl)phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801133614
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

341.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(N-(3-Methoxypropyl)sulfamoyl)-2-trifluoromethylphenylboronic acid

CAS RN

1402238-35-0
Record name Boronic acid, B-[4-[[(3-methoxypropyl)amino]sulfonyl]-2-(trifluoromethyl)phenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1402238-35-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Boronic acid, B-[4-[[(3-methoxypropyl)amino]sulfonyl]-2-(trifluoromethyl)phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801133614
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(N-(3-Methoxypropyl)sulfamoyl)-2-trifluoromethylphenylboronic acid
Reactant of Route 2
Reactant of Route 2
4-(N-(3-Methoxypropyl)sulfamoyl)-2-trifluoromethylphenylboronic acid
Reactant of Route 3
4-(N-(3-Methoxypropyl)sulfamoyl)-2-trifluoromethylphenylboronic acid
Reactant of Route 4
Reactant of Route 4
4-(N-(3-Methoxypropyl)sulfamoyl)-2-trifluoromethylphenylboronic acid
Reactant of Route 5
Reactant of Route 5
4-(N-(3-Methoxypropyl)sulfamoyl)-2-trifluoromethylphenylboronic acid
Reactant of Route 6
Reactant of Route 6
4-(N-(3-Methoxypropyl)sulfamoyl)-2-trifluoromethylphenylboronic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.